molecular formula C8H9NO2 B3355770 1,1'-(1H-pyrrole-2,4-diyl)diethanone CAS No. 63547-61-5

1,1'-(1H-pyrrole-2,4-diyl)diethanone

Cat. No.: B3355770
CAS No.: 63547-61-5
M. Wt: 151.16 g/mol
InChI Key: XRJBSURUNDZATG-UHFFFAOYSA-N
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Description

1,1’-(1H-pyrrole-2,4-diyl)diethanone is a chemical compound with the molecular formula C10H13NO2. It is a bis-pyrrole derivative commonly used in various scientific and industrial applications. This compound is known for its unique structure, which includes two ethanone groups attached to a pyrrole ring, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(1H-pyrrole-2,4-diyl)diethanone can be synthesized through several methods. One common approach involves the condensation of a pyrrole derivative with an acetylating agent under controlled conditions. For example, the reaction of 3,5-dimethylpyrrole with acetic anhydride in the presence of a catalyst can yield 1,1’-(1H-pyrrole-2,4-diyl)diethanone .

Industrial Production Methods

In industrial settings, the production of 1,1’-(1H-pyrrole-2,4-diyl)diethanone often involves large-scale batch processes. These processes typically use high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1H-pyrrole-2,4-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ethanone groups to alcohols or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,4-dione derivatives, while reduction can produce pyrrole-2,4-diol derivatives .

Scientific Research Applications

1,1’-(1H-pyrrole-2,4-diyl)diethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-(1H-pyrrole-2,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1H-pyrrole-2,4-diyl)diethanone is unique due to its specific substitution pattern and the presence of two ethanone groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(4-acetyl-1H-pyrrol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)7-3-8(6(2)11)9-4-7/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJBSURUNDZATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434058
Record name 1,1'-(1H-Pyrrole-2,4-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-61-5
Record name 1,1'-(1H-Pyrrole-2,4-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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